molecular formula C4H7BrN2OS B7970982 2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate CAS No. 1609401-11-7

2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate

Cat. No.: B7970982
CAS No.: 1609401-11-7
M. Wt: 211.08 g/mol
InChI Key: HIBLMQWNXYZXTF-UHFFFAOYSA-N
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Description

2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate is a heterocyclic compound containing bromine, ethyl, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination of the thiadiazole ring. The resulting product is then purified and crystallized to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Catalyzed by transition metals such as palladium or copper, often in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thiadiazole moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-ethyl-1,3,4-thiadiazole;hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the hydrate form can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-5-ethyl-1,3,4-thiadiazole;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.H2O/c1-2-3-6-7-4(5)8-3;/h2H2,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBLMQWNXYZXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)Br.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-11-7
Record name 1,3,4-Thiadiazole, 2-bromo-5-ethyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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